molecular formula C15H31BO3 B2461549 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol CAS No. 2260814-09-1

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol

Cat. No.: B2461549
CAS No.: 2260814-09-1
M. Wt: 270.22
InChI Key: MRVYNHPQGJDHGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol typically involves the reaction of a suitable boronic acid or boronate ester with a nonanol derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol involves its ability to form stable complexes with other molecules through the boronic ester group. This allows it to participate in various chemical reactions and interact with molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar compounds to 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other boronic esters.

Properties

IUPAC Name

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BO3/c1-14(2)15(3,4)19-16(18-14)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYNHPQGJDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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